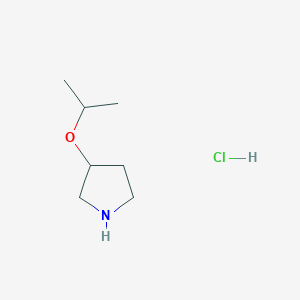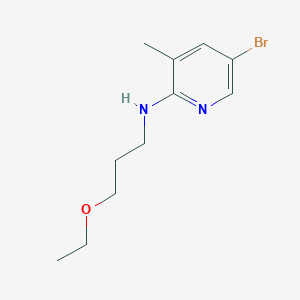
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine
Vue d'ensemble
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine, also known as N-bromo-MEPEA, is an organobromine compound that has been used as a reagent in synthetic organic chemistry. It is a versatile reagent that is commonly used for the synthesis of a variety of organic compounds. The compound has also been used in the study of biochemistry and physiology, and has been found to possess a number of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
Research on the amination of bromo-derivatives of pyridine, which includes compounds similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine, has been conducted. Pieterse and Hertog (2010) studied the amination of 3-bromo-4-ethoxypyridine, leading to the formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct, potentially via intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010). Similarly, Martens and Hertog (2010) investigated the amination of bromopyridine N-oxides, yielding amino compounds through various mechanisms, including intermediates like 2,3-pyridyne-N-oxides (Martens & Hertog, 2010).
Catalysis and Reactions
Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine ligands, including N-((6-bromopyridin-2-yl)methylene)-2-methoxyethanamine, as precursors for palladium complexes used in ethylene dimerization catalysis (Nyamato et al., 2015). Ahmad et al. (2017) conducted Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, exploring their potential as chiral dopants for liquid crystals and for various biological activities (Ahmad et al., 2017).
Herbicidal Activity
Moran (2003) explored the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which exhibited significant herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential use of pyridine derivatives in agricultural applications (Moran, 2003).
Propriétés
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWQLBLNMNFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




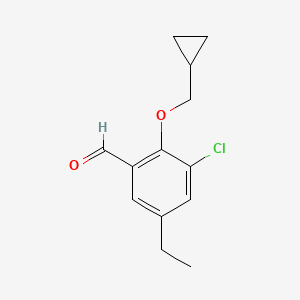
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
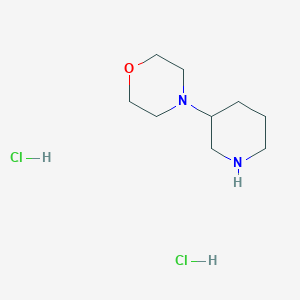
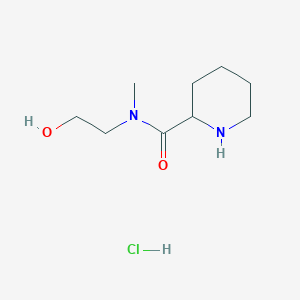
![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
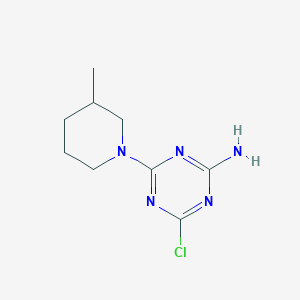
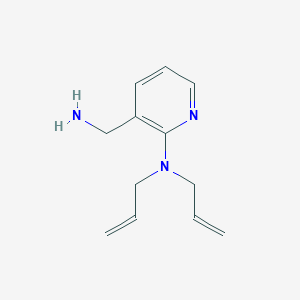
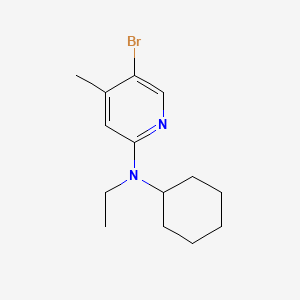

![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
